molecular formula C25H27Cl2N5O3 B106860 N-Désméthyl bosutinib CAS No. 380843-81-2

N-Désméthyl bosutinib

Numéro de catalogue: B106860
Numéro CAS: 380843-81-2
Poids moléculaire: 516.4 g/mol
Clé InChI: WJNXCARNBUNEMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Desmethyl bosutinib is a metabolite of bosutinib, a tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia. Bosutinib itself is known for its efficacy against Philadelphia chromosome-positive chronic myelogenous leukemia, particularly in patients who have shown resistance or intolerance to other treatments .

Applications De Recherche Scientifique

N-Desmethyl bosutinib has several scientific research applications:

Mécanisme D'action

Target of Action

N-Desmethyl bosutinib, a metabolite of bosutinib, is expected to have similar targets as its parent compound . Bosutinib is a potent, dual SRC and ABL tyrosine kinase inhibitor . It is specifically indicated for chronic myelogenous leukemia (CML), particularly Philadelphia chromosome-positive (Ph+) CML . The Philadelphia chromosome is a hallmark of CML due to the reciprocal translocation t (9;22) (q34;q11), resulting in a BCR-ABL fusion protein .

Mode of Action

Bosutinib inhibits the BCR-ABL kinase that promotes CML; it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . Bosutinib has been shown to inhibit most resistance-conferring BCR-ABL mutations except V299L and T315 . Therefore, it’s reasonable to assume that N-Desmethyl bosutinib would have a similar mode of action.

Biochemical Pathways

The primary biochemical pathway affected by bosutinib is the BCR-ABL signaling pathway . By inhibiting the BCR-ABL kinase, bosutinib disrupts the signaling pathways that promote the proliferation and survival of CML cells . This leads to a decrease in the number of leukemia cells and a reduction in the symptoms of the disease .

Pharmacokinetics

Bosutinib is primarily metabolized in the liver by the cytochrome P450 (CYP450) isoforms CYP3A4 and CYP3A5 . N-Desmethyl bosutinib is formed through the N-demethylation metabolic pathway . It’s reasonable to assume that N-Desmethyl bosutinib would have similar ADME properties as bosutinib. Bosutinib exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It has extensive tissue distribution, is highly bound to plasma proteins .

Result of Action

The inhibition of the BCR-ABL kinase by bosutinib results in the disruption of the signaling pathways that promote the proliferation and survival of CML cells . This leads to a decrease in the number of leukemia cells and a reduction in the symptoms of the disease . Given that N-Desmethyl bosutinib is a metabolite of bosutinib, it is likely to have similar effects.

Action Environment

The action of bosutinib can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of bosutinib . Additionally, the drug is primarily metabolized in the liver, so liver function can significantly impact the drug’s efficacy and stability . It’s reasonable to assume that these factors would also influence the action of N-Desmethyl bosutinib.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl bosutinib involves the demethylation of bosutinib. This process typically employs the use of demethylating agents such as boron tribromide or other strong acids under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of N-Desmethyl bosutinib follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: N-Desmethyl bosutinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully reduced analogs .

Comparaison Avec Des Composés Similaires

  • Imatinib
  • Nilotinib
  • Dasatinib
  • Ponatinib
  • Asciminib

Comparison: N-Desmethyl bosutinib is unique in its dual inhibition of both BCR-ABL and Src-family kinases. This distinguishes it from other tyrosine kinase inhibitors, which may primarily target only one kinase. Additionally, N-Desmethyl bosutinib has shown efficacy against certain imatinib-resistant forms of BCR-ABL, making it a valuable alternative in cases of drug resistance .

Activité Biologique

N-Desmethyl bosutinib (NDB), a metabolite of the tyrosine kinase inhibitor bosutinib, has garnered attention due to its pharmacological properties and potential therapeutic applications, particularly in the treatment of chronic myeloid leukemia (CML). This article delves into the biological activity of NDB, summarizing key research findings, case studies, and pharmacological data.

N-Desmethyl bosutinib is characterized by the following chemical structure:

  • Molecular Formula : C25_{25}H27_{27}Cl2_2N5_5O3_3
  • CAS Number : 532894
  • Molecular Weight : 492.42 g/mol

NDB primarily acts as an inhibitor of several tyrosine kinases, including Bcr-Abl and Src-family kinases. The inhibition of these kinases is crucial for blocking the signaling pathways that promote cancer cell proliferation and survival. In vitro studies have demonstrated that NDB retains significant inhibitory activity against Bcr-Abl, although it shows reduced potency compared to its parent compound, bosutinib .

Pharmacokinetics

The pharmacokinetic profile of NDB indicates that it has a moderate half-life and is subject to hepatic metabolism. In vitro studies suggest that NDB is formed from bosutinib through CYP3A4-mediated demethylation. The metabolic pathway highlights the importance of liver enzymes in determining the efficacy and safety profiles of both bosutinib and its metabolites .

In Vitro Studies

  • Kinase Inhibition : NDB exhibits inhibitory effects on Bcr-Abl with an IC50 value in the micromolar range. While it is less potent than bosutinib, it still demonstrates significant activity against CML cell lines resistant to other therapies .
  • Cell Proliferation : Studies have shown that NDB can inhibit the proliferation of CML cell lines such as K562, with a dose-dependent response observed at concentrations ranging from 0.1 to 10 μM .

In Vivo Studies

In animal models, NDB has been shown to reduce tumor sizes in xenograft models of CML, indicating its potential effectiveness in a therapeutic context. The administration of NDB resulted in significant tumor regression compared to control groups treated with vehicle solutions .

Clinical Implications

Several case studies have reported on the use of bosutinib and its metabolites in patients with CML. A notable case involved a patient who exhibited resistance to imatinib but responded favorably to bosutinib therapy, leading to subsequent analysis of NDB levels in plasma. The findings suggested that higher concentrations of NDB correlated with improved clinical outcomes .

Comparative Table: Bosutinib vs. N-Desmethyl Bosutinib

PropertyBosutinibN-Desmethyl Bosutinib
Molecular Weight534.69 g/mol492.42 g/mol
IC50 (Bcr-Abl)Lower micromolarHigher micromolar
Half-Life22-27 hoursModerate
Main Metabolic PathwayCYP3A4CYP3A4
Clinical UseCML treatmentPotential adjunct therapy

Propriétés

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27Cl2N5O3/c1-33-22-13-21(18(26)11-19(22)27)31-25-16(14-28)15-30-20-12-24(23(34-2)10-17(20)25)35-9-3-6-32-7-4-29-5-8-32/h10-13,15,29H,3-9H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNXCARNBUNEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OCCCN4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380843-81-2
Record name N-Desmethyl bosutinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYL BOSUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8870T6W3VG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desmethyl bosutinib
Reactant of Route 2
N-Desmethyl bosutinib
Reactant of Route 3
N-Desmethyl bosutinib
Reactant of Route 4
N-Desmethyl bosutinib
Reactant of Route 5
Reactant of Route 5
N-Desmethyl bosutinib
Reactant of Route 6
Reactant of Route 6
N-Desmethyl bosutinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.